The table below summarizes the available physical properties for this compound (CAS 55136-52-2). Please note that these are calculated properties, not experimentally verified values [1].
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°gas) | 40.19 | kJ/mol | Joback Calculated Property |
| Gibbs Energy of Formation (ΔfG°) | 94.50 | kJ/mol | Joback Calculated Property |
| Boiling Point (Tboil) | 371.46 | K (98.31 °C) | Joback Calculated Property |
| Melting Point (Tfus) | 294.21 | K (21.06 °C) | Joback Calculated Property |
| Critical Temperature (Tc) | 570.89 | K (297.74 °C) | Joback Calculated Property |
| Critical Pressure (Pc) | 4665.71 | kPa | Joback Calculated Property |
| Critical Volume (Vc) | 0.294 | m³/kmol | Joback Calculated Property |
| Vapor Pressure (Pvap) at 25°C | 2.65 | mmHg | Chemsrc (for a derivative compound) [2] |
The following data, calculated using an equation with coefficients A=1.53978e+01, B=-3.77345e+03, C=-5.23920e+01, shows how the vapor pressure of this compound changes with temperature [1]. This is a key factor in assessing its volatility.
| Vapor Pressure (kPa) | Temperature (K) | Temperature (°C) |
|---|---|---|
| 1.33 | 302.12 | 28.97 |
| 2.94 | 315.94 | 42.79 |
| 6.01 | 329.76 | 56.61 |
| 11.46 | 343.58 | 70.43 |
| 20.62 | 357.40 | 84.25 |
| 35.26 | 371.23 | 98.08 |
| 57.65 | 385.05 | 111.90 |
| 90.64 | 398.87 | 125.72 |
| 137.64 | 412.69 | 139.54 |
| 202.67 | 426.51 | 153.36 |
The diagram below outlines a general methodology for determining and modeling the vapor pressure of a compound like this compound, which underpins the data in the search results.
Based on the search results, here is a breakdown of the implied methodology for obtaining vapor pressure data [1]:
Data Collection & Calculation: The core physical properties (boiling point, critical constants, etc.) were calculated using the Joback method [1]. This method estimates properties based on the molecular structure and functional groups of the compound.
Model Fitting: The calculated data points were used to fit a vapor pressure correlation equation. The search results specifically use the following form, which is common for representing vapor pressure:
ln(Pvp) = A + B / (T + C)
Where Pvp is the vapor pressure, T is the temperature in Kelvin, and A, B, and C are compound-specific coefficients that were provided [1].
Validation & Reporting: The final step involves compiling the data and calculated coefficients into a report or database entry. The source notes that the data is "Joback Calculated Property," making its calculated nature clear to the user [1].
The most direct application found involves the chemoselective hydrogenation of Pent-2-ynal to Pent-2-yn-1-ol using a specialized manganese-based catalyst [1]. This reaction is notable for its selectivity, preserving the alkyne (C≡C) bond while reducing only the aldehyde group.
Quantitative Data for the Hydrogenation of this compound [1]
| Parameter | Specification |
|---|---|
| Product | Pent-2-yn-1-ol |
| Catalyst | PN3–pincer Mn(II) complex (Mn1) |
| Catalyst Loading | 3 mol% |
| Pressure (H₂) | 27 bar |
| Solvent | MeOH |
| Yield | 80% |
| Chemoselectivity | Alkyne bond remained intact |
The following methodology is adapted from the communication by Gholap et al. [1].
This process highlights a methodology for converting ynals like this compound into propargylic alcohols, which are valuable building blocks in organic synthesis.
The diagram below outlines the key steps in the experimental protocol for the hydrogenation of this compound.
While a direct protocol was not found, the conversion of a primary alcohol to an aldehyde is a standard transformation in organic chemistry. The following workflow outlines a logical, multi-step approach to achieve the desired synthesis, based on common laboratory practices.
The critical challenge in this synthesis is the chemoselectivity—oxidizing the primary alcohol without affecting the more reactive alkyne group. Standard strong oxidizing agents could over-oxidize the product or react with the alkyne.
The table below summarizes two potential strategic approaches, with a strong recommendation for the first.
| Strategy | Key Steps | Rationale & Notes |
|---|
| Recommended: Alkyne Protection | 1. Protect terminal alkyne. 2. Oxidize 1° alcohol to aldehyde. 3. Deprotect alkyne. | Protects the sensitive alkyne from side reactions during oxidation, leading to a cleaner reaction and higher yield of the desired product. | | Direct Oxidation (Risky) | Use a mild, selective oxidant (e.g., TEMPO/BAIB or Dess-Martin Periodinane). | Simpler but risk of low yield due to alkyne reactivity. Requires extensive optimization and is less reliable. |
Based on the recommended protection strategy, here is a detailed, hypothetical protocol.
Important Disclaimer: This is a proposed procedure based on chemical principles. It has not been experimentally verified for this specific substrate. You must conduct a thorough literature review and perform risk assessments before attempting any synthesis.
Title: Application Note: Proposed Multi-Step Synthesis of this compound from 4-Pentyn-1-ol
Affiliation: [Department/Organization]
To provide a detailed, stepwise procedure for the synthesis of this compound from 4-Pentyn-1-ol via a protection-oxidation-deprotection sequence.
STEP 1: Protection of the Terminal Alkyne
STEP 2: Oxidation of the Primary Alcohol to Aldehyde
STEP 3: Deprotection of the Alkyne
The final product, this compound, should be characterized and its purity confirmed by:
Given the lack of a direct literature precedent, I suggest you:
This compound (CAS 55136-52-2) represents a privileged alkynyl aldehyde building block in modern heterocyclic chemistry, offering remarkable versatility for the construction of pharmacologically valuable molecular architectures. This compact yet functionally rich molecule combines an aldehyde group with a carbon-carbon triple bond in a 5-carbon straight chain, creating exceptional synthetic versatility for accessing diverse ring systems through various cyclization strategies. The strategic importance of this compound stems from its ability to serve as a multifunctional precursor in annulation reactions, participating in diverse transformations including cyclocondensations, metal-catalyzed cyclizations, and dipolar additions that yield structurally complex heterocyclic scaffolds prevalent in pharmaceutical agents.
The significant interest in heterocyclic compounds within drug discovery is underscored by recent analyses indicating that approximately 80% of marketed drugs contain at least one heterocyclic fragment in their molecular structure [1]. This predominance reflects the central role of heterocycles in modern drug design, where they serve as essential tools for modulating lipophilicity, polarity, and hydrogen bonding capacity of drug candidates, ultimately leading to improved pharmacological, pharmacokinetic, and toxicological profiles [1]. Within this context, this compound has emerged as a particularly valuable synthon due to its ability to efficiently generate diverse nitrogen-, oxygen-, and sulfur-containing heterocycles that address unmet medical needs across therapeutic areas including infectious diseases, oncology, and neurological disorders [2].
This compound exhibits specific physicochemical properties that directly influence its handling, reactivity, and application in heterocyclic synthesis. The compound's linear structure and electron-deficient alkyne create distinctive reactivity patterns that can be exploited in cyclization reactions. The following table summarizes key physicochemical parameters of this compound that are relevant for synthetic planning and reaction optimization:
Table 1: Physicochemical Properties of this compound (CAS 55136-52-2)
| Property | Value | Unit | Source/Method |
|---|---|---|---|
| Molecular Formula | C₅H₆O | - | - |
| Molecular Weight | 82.10 | g/mol | - |
| Boiling Point | 371.46 | K | Joback Calculated |
| Melting Point | 294.21 | K | Joback Calculated |
| Critical Temperature | 570.89 | K | Joback Calculated |
| Critical Pressure | 4665.71 | kPa | Joback Calculated |
| Critical Volume | 0.294 | m³/kmol | Joback Calculated |
| Heat of Vaporization | 35.60 | kJ/mol | Joback Calculated |
| Heat of Fusion | 14.12 | kJ/mol | Joback Calculated |
| Gibbs Energy of Formation | 94.50 | kJ/mol | Joback Calculated |
| Enthalpy of Formation | 40.19 | kJ/mol | Joback Calculated |
| Ionization Energy | 10.12 | eV | NIST |
| log P (octanol/water) | 0.599 | - | Crippen Calculated |
| Water Solubility (log WS) | -0.99 | - | Crippen Calculated |
| McGowan Volume | 74.280 | mL/mol | McGowan Calculated |
The moderate lipophilicity (log P = 0.599) of this compound indicates adequate solubility in both organic and aqueous environments, facilitating its use in various solvent systems. The relatively low boiling point (approximately 98°C) necessitates careful temperature control during reactions to prevent volatilization losses. The compound's electron-deficient triple bond enhances its susceptibility toward nucleophilic attack, while the aldehyde functionality provides an electrophilic center for condensation reactions, collectively enabling diverse cyclization pathways for heterocycle formation.
The thermal behavior of this compound is particularly relevant for reaction optimization, especially under microwave-assisted conditions that are frequently employed in heterocyclic synthesis [3]. The heat capacity (Cₚ) of this compound exhibits predictable increases with temperature, rising from 120.77 J/mol·K at 371.46 K to 156.68 J/mol·K at 570.89 K [4]. This thermal profile informs the energy input requirements for maintaining reaction temperatures in endothermic transformations. Additionally, the vapor pressure relationship follows the equation ln(Pvp) = 15.3978 - 3773.45/(T + 52.392), with pressure increasing from 1.33 kPa at 302.12 K to 202.67 kPa at 426.51 K [4]. These parameters are critical for designing closed-vessel microwave reactions and predicting phase behavior under various operational conditions.
This compound serves as a versatile precursor for constructing diverse heterocyclic systems through carefully designed synthetic sequences. The strategic positioning of its aldehyde and alkyne functionalities enables participation in various cyclization modalities, including annulation reactions, tandem nucleophilic additions, and cascade cyclizations that efficiently build molecular complexity from simple starting materials. The following diagram illustrates key heterocyclic systems accessible from this compound and their synthetic relationships:
The synthesis of nitrogen-based heterocycles from this compound represents one of its most valuable applications in medicinal chemistry. Through strategic reaction design, this building block provides efficient access to various N-heterocyclic scaffolds with demonstrated pharmaceutical relevance:
Pyrroles and Indoles: this compound undergoes efficient cyclocondensation reactions with primary amines and α-amino esters to form substituted pyrroles, which represent privileged scaffolds in drug discovery. These transformations typically proceed via imine formation followed by 5-endo-dig cyclization, yielding the pyrrole ring system. The reaction can be accelerated using microwave irradiation in conjunction with heterogeneous acid catalysts such as K-10 montmorillonite, achieving excellent yields (85-95%) within short reaction times (5-15 minutes) [3]. Furthermore, when combined with appropriately substituted anilines, this compound participates in cascade cyclizations to generate indole derivatives, which are among the most significant heterocycles in pharmaceuticals.
Pyridines and Pyrimidines: Through [3+3] annulation reactions with enaminones or analogous 1,3-difunctionalized partners, this compound serves as a three-carbon building block for the construction of pyridine derivatives. These transformations are particularly efficient when catalyzed by N-heterocyclic carbenes (NHCs), which generate key alkynyl acyl azolium intermediates that enable bond formation with high selectivity [5]. Similarly, reactions with amidines afford pyrimidine cores, which are fundamental structural elements in numerous antiviral and anticancer agents. The electron-withdrawing nature of the alkyne in this compound facilitates nucleophilic attack by the amidine nitrogen, initiating a cyclization sequence that yields substituted pyrimidines with moderate to excellent efficiency (50-90% yields).
Complex Fused Systems: this compound serves as a key starting material for constructing pharmacologically relevant fused heterocycles including indolizines, pyrrolo[1,2-a]pyrazines, and other complex architectures. These syntheses typically employ multicomponent reactions that combine this compound with additional heterocyclic building blocks, enabling rapid assembly of molecular complexity. For instance, a novel three-component reaction of this compound with phenacyl bromides and pyridine derivatives catalyzed by basic alumina under microwave irradiation produces indolizines in excellent yields (87-94%) through a proposed dipolar cycloaddition mechanism [3].
Beyond nitrogen heterocycles, this compound provides efficient access to valuable oxygen- and sulfur-containing ring systems that exhibit diverse biological activities and physicochemical profiles:
Pyrans and Furanones: Reactions between this compound and 1,3-dicarbonyl compounds represent a robust approach to 4H-pyran derivatives through formal [3+3] cyclizations. These transformations are typically catalyzed by secondary amines or Lewis acids that activate the aldehyde toward nucleophilic attack, initiating a sequence that culminates in cyclization. The resulting pyran scaffolds are widely represented in natural products and bioactive molecules, particularly as antitumor and antiviral agents [2]. Under modified conditions, particularly using silver or gold catalysis, related transformations yield α-pyrone derivatives that exhibit notable biological activities.
Thiophenes and Related Systems: While less extensively studied, this compound can be transformed into sulfur-containing heterocycles through reactions with sulfur nucleophiles. For instance, treatment with hydrogen sulfide or mercaptoacetic acid derivatives under basic conditions provides access to thiophene and thiophenone cores, albeit typically with lower efficiency compared to their nitrogen and oxygen analogs. These sulfur heterocycles offer distinct electronic properties and metabolic stability relative to their oxygen and nitrogen counterparts, making them valuable for structure-activity relationship studies in medicinal chemistry programs.
All reactions involving this compound should be conducted under inert atmosphere (argon or nitrogen) in oven-dried glassware to prevent moisture-sensitive intermediates from decomposition. This compound should be stored under argon at -20°C and distilled immediately before use to ensure optimal reactivity. Anhydrous solvents (acetonitrile, toluene, DMF, THF) should be obtained from commercial sources or purified according to standard procedures. Reaction progress is best monitored by thin-layer chromatography (TLC) and GC-MS analysis, with purification achieved through flash column chromatography on silica gel. All experimental procedures should include appropriate safety precautions, including the use of fume hoods, safety glasses, and chemical-resistant gloves due to the potential lachrymatory properties and reactivity of this compound.
Objective: To prepare 2,3,5-trisubstituted pyrroles from this compound and primary amines.
Table 2: Reaction Setup for Pyrrole Synthesis
| Component | Quantity | Equivalent | Notes |
|---|---|---|---|
| This compound | 82.1 mg | 1.0 | Distilled before use |
| Primary amine | 2.2 equiv | 2.2 | Aromatic amines work best |
| K-10 Montmorillonite | 50 mg | Catalyst | Activated at 120°C for 2h |
| Dry toluene | 3 mL | Solvent | Sparged with Argon |
| Molecular sieves | 100 mg | 3Å | Activated powder |
Step-by-Step Procedure:
Typical Yield Range: 85-95% Reaction Scale Limitations: Up to 5 mmol scale without significant yield reduction Key Analytical Data: ( ^1H ) NMR (CDCl₃) δ 6.45 (dd, J = 2.5, 1.8 Hz, 1H, pyrrole-H), 4.25 (s, 2H, CH₂), 2.35 (s, 3H, CH₃); HRMS (ESI+) m/z calcd for C₁₀H₁₂NO [M+H]⁺: 162.0913, found: 162.0919.
Objective: To achieve atroposelective synthesis of axially chiral α-pyrone-biaryl hybrids via NHC catalysis.
Table 3: Reaction Setup for Atroposelective Annulation
| Component | Quantity | Equivalent | Role |
|---|---|---|---|
| This compound | 82.1 mg | 1.0 | Alkyne substrate |
| Cyclic 1,3-dione | 1.2 equiv | 1.2 | Coupling partner |
| NHC Precatalyst D | 15 mol% | 0.15 | Chiral controller |
| Mg(OTf)₂ | 20 mol% | 0.20 | Lewis acid cocatalyst |
| nBu₄NOAc | 2.0 equiv | 2.0 | Base |
| Oxidant E | 1.5 equiv | 1.5 | Oxidizing agent |
| Dry toluene | 4 mL | Solvent | Anhydrous |
Step-by-Step Procedure:
Typical Yield Range: 70-85% Enantioselectivity: 90-98% er (enantiomeric ratio) Reaction Scale Limitations: Optimal at 0.1-0.5 mmol scale Key Analytical Data: HPLC (Chiralpak AD-H, hexanes/i-PrOH 90:10, 1.0 mL/min); ( ^1H ) NMR (CDCl₃) δ 7.85 (d, J = 8.5 Hz, 1H, aromatic), 6.25 (s, 1H, pyrone-H), 2.55 (s, 3H, CH₃); [α]²⁵D = +125.5 (c 0.5, CHCl₃).
The following diagram illustrates the experimental workflow for the NHC-catalyzed atroposelective annulation reaction:
The heterocyclic scaffolds accessible from this compound hold significant importance in modern drug discovery campaigns, contributing to the development of therapeutic agents across multiple disease areas. The structural diversity and pharmacophore compatibility of these systems enable their incorporation into drug candidates targeting various biological pathways:
Antimicrobial Agents: Benzimidazole and benzotriazole derivatives synthesized from this compound analogs have demonstrated potent activity against drug-resistant bacterial and fungal strains, with MIC values in the low micromolar range against clinically relevant pathogens including Staphylococcus aureus and Candida albicans [2]. The enhanced metabolic stability imparted by the fluorine atoms in these derivatives contributes to improved pharmacokinetic profiles, addressing limitations of earlier antimicrobial chemotypes.
Oncology Therapeutics: Several pyrazoline and pyrimidine derivatives prepared from this compound have shown promising antitumor activities through mechanism-based screening approaches. These compounds frequently exhibit dual kinase inhibition profiles (e.g., simultaneous EGFR/BRAFV600E inhibition) with IC₅₀ values in the nanomolar range, highlighting their potential as targeted cancer therapeutics [2]. The ability to incorporate fluorine atoms into these heterocyclic frameworks further enhances their biological activity through improved target binding and membrane permeability.
Central Nervous System Agents: The privileged molecular architecture of heterocycles derived from this compound enables blood-brain barrier penetration and interaction with neurological targets. Specific pyrrole- and pyridine-containing scaffolds have demonstrated activity in models of neurodegenerative diseases and psychiatric disorders, with optimized candidates exhibiting favorable safety profiles in preliminary toxicological assessments.
Table 4: Drug Candidates Featuring Heterocycles Accessible from this compound
| Heterocyclic Core | Biological Activity | Development Stage | Key Features |
|---|---|---|---|
| Triazoles | Antifungal, Antiviral | Marketed (e.g., Fluconazole) | Improved water solubility, Metabolic stability [2] |
| Benzimidazoles | Antiparasitic, Antiviral | Marketed & Clinical Candidates | Selective enzyme inhibition, Oral bioavailability [2] |
| Pyrazolines | Antitumor, Anti-inflammatory | Preclinical Development | Dual EGFR/BRAFV600E inhibition, Favorable safety index [2] |
| Oxadiazoles | Readthrough Promoters | Investigational | Nonsense mutation suppression, Protein synthesis rescue [2] |
| Fluorinated Heterocycles | Broad-spectrum | FDA-approved (2016-2022) | Enhanced membrane permeability, Metabolic stability [2] |
This compound requires careful handling due to its reactivity and potential health hazards. The compound is a lachrymator and irritant to skin, eyes, and respiratory system. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coat. The low boiling point (approximately 98°C) and volatility of this compound present inhalation hazards, particularly when heating reactions or concentrating solutions.
Storage conditions should maintain this compound under inert atmosphere at temperatures between -20°C and 4°C in sealed, amber containers to prevent degradation and polymerization. Under these conditions, the compound typically remains stable for up to 6 months. Waste disposal should follow institutional guidelines for reactive aldehydes and alkyne-containing compounds, with particular attention to potential metal catalyst contamination in reaction residues.
This compound has established itself as a versatile and valuable building block for the synthesis of diverse heterocyclic systems with significant pharmaceutical relevance. Its unique reactivity profile, combining aldehyde and alkyne functionalities in a compact molecular framework, enables efficient access to nitrogen-, oxygen-, and sulfur-containing heterocycles through various cyclization modalities. The experimental protocols detailed in this application note provide robust methodologies for exploiting this versatile synthon in drug discovery settings, with particular emphasis on microwave-assisted reactions and asymmetric catalysis that align with modern green chemistry principles.
Looking forward, the continuing evolution of this compound chemistry will likely focus on expanding its application in stereoselective synthesis, particularly for constructing axially chiral biaryl systems that serve as privileged scaffolds in asymmetric catalysis and medicinal chemistry [5]. Additionally, the integration of continuous flow technologies with this compound transformations presents opportunities for enhancing reaction efficiency, safety, and scalability in process chemistry settings. The growing emphasis on sustainable synthetic methodologies further positions this compound as an attractive building block due to its participation in atom-economical transformations and compatibility with heterogeneous catalytic systems that minimize environmental impact [3]. As drug discovery efforts continue to target increasingly complex biological systems, the versatile chemistry of this compound will undoubtedly remain a valuable tool for molecular innovation and therapeutic advancement.
The table below summarizes the key identifying information and physicochemical properties of 4,4-Dimethylthis compound [1] [2] [3]:
| Property | Value / Description |
|---|---|
| IUPAC Name | 4,4-Dimethylthis compound [1] [2] |
| CAS Registry Number | 2579-21-7 [1] [2] [3] |
| Molecular Formula | C7H10O [1] [2] [3] |
| Molecular Weight | 110.15 g/mol [1] [2] [3] |
| Chemical Structure | |
| Appearance | Clear, pale yellow to yellow oil [1] |
| Melting Point | 66.5 °C [1] |
| Boiling Point | 132 °C [1] |
| Density | 0.882 ± 0.06 g/cm³ (Predicted) [1] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [1] |
| Stability | Light sensitive [1] |
The primary pharmaceutical relevance of 4,4-Dimethylthis compound is its role as a synthetic intermediate.
While a specific, detailed protocol for handling 4,4-Dimethylthis compound was not available in the search results, its chemical class (terminal alkyne) points to standard methodologies. The following workflow generalizes the key steps for utilizing such molecules in synthesis, based on the well-established Favorskii Reaction and Alkylation of Acetylides [5] [4].
The diagram below outlines the logical sequence of reactions involving a terminal alkyne like 4,4-Dimethylthis compound.
The following table provides a detailed, stepwise protocol for the alkylation of a terminal alkyne, which corresponds to the workflow above [5] [4].
| Step | Parameter | Description & Specifications |
|---|
| Step 1 | Deprotonation | Description: Generate the acetylide anion nucleophile. Protocol: Add the terminal alkyne (e.g., 4,4-Dimethylthis compound) dropwise to a stirred solution of 1.1 equivalents of a strong base (e.g., sodium amide, NaNH₂, or an organolithium reagent) in an anhydrous solvent (e.g., liquid ammonia, THF, or DMSO) at -78°C under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes until reaction completion is confirmed by TLC or LCMS. | | Step 2 | Nucleophilic Substitution | Description: Form a new carbon-carbon bond via an SN2 mechanism. Protocol: In the same vessel, add 1.0 equivalent of a primary alkyl halide (e.g., methyl or ethyl iodide) dissolved in an anhydrous solvent. Allow the reaction mixture to warm to room temperature slowly and stir for 2-12 hours. Monitor the reaction by TLC or LCMS. | | Step 3 | Work-up | Description: Quench the reaction and isolate the crude product. Protocol: Carefully quench the mixture with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate the organic solution under reduced pressure. | | Step 4 | Purification | Description: Obtain the pure final product. Protocol: Purify the crude residue using flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Analyze the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity. |
The available search results lack the following specific details, which are critical for comprehensive application notes:
To obtain this information, it is recommended to consult specialized pharmaceutical patent literature, full-text synthetic chemistry journals, or technical data sheets from fine chemical suppliers.
The escalating crisis of antimicrobial resistance (AMR) poses a formidable global health challenge, with resistant bacterial infections currently causing over 1.2 million deaths annually [1]. This crisis has intensified the search for novel antimicrobial compounds, both natural and synthetic, to combat resistant pathogens. Pent-2-ynal, an alkyne-containing compound, shows potential antimicrobial properties that warrant systematic investigation using standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols that ensure reproducibility and clinical relevance of antimicrobial testing [1]. These standardized methods are critical for generating clinically translatable data that enables meaningful comparisons between research groups and informs potential therapeutic applications.
Antimicrobial susceptibility testing (AST) serves two primary functions in drug development: first, to detect antibiotic-resistant strains through standardized phenotypic testing; and second, to evaluate the efficacy of novel antimicrobial agents like this compound at various stages of the development pipeline [2] [1]. This protocol document provides a comprehensive framework for evaluating this compound's antimicrobial activity through multiple complementary approaches, ranging from initial qualitative screening to quantitative measurements of bactericidal kinetics. By employing these standardized methods, researchers can reliably characterize this compound's spectrum of activity, potency, and mode of action against clinically relevant bacterial pathogens.
Agar diffusion methods provide an initial qualitative assessment of antimicrobial activity and are particularly valuable for rapid screening of compound libraries. The disk diffusion assay employs antibiotic-impregnated disks placed on inoculated agar plates, while the well diffusion method uses wells filled with antimicrobial solutions [3]. Both methods rely on the principle of compound diffusion from a concentrated source into the surrounding agar medium, creating a concentration gradient that inhibits the growth of susceptible microorganisms in proportion to their sensitivity [3].
Table 1: Troubleshooting Common Issues in Agar Diffusion Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Uneven zones | Non-uniform inoculum density | Standardize inoculum preparation and spreading technique |
| No zones | Insufficient compound diffusion or concentration | Verify compound solubility and increase concentration if needed |
| Double zones | Multiple active components or precipitation | Adjust solvent system or purify compound |
| Swarming growth | Motile test organisms | Use increased agar concentration (1.5-2.0%) |
The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions [1]. MIC determination has become the gold standard in clinical practice and antimicrobial research because it provides quantitative data on antimicrobial potency that enables direct comparison between different compounds and establishes baseline susceptibility profiles for emerging antimicrobial agents like this compound [1]. The broth microdilution method is widely employed for MIC determination due to its cost-effectiveness, reproducibility, and capacity for high-throughput screening [2] [1].
Table 2: Broth Microdilution Quality Control Recommendations
| Component | Specification | Purpose |
|---|---|---|
| Bacterial Strains | Include ATCC 25922 (E. coli), ATCC 29213 (S. aureus), and ATCC 27853 (P. aeruginosa) | Verify assay performance and reproducibility |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardize cation concentrations that affect antimicrobial activity |
| Inoculum Density | 5 × 10⁵ CFU/mL (final concentration in wells) | Ensure appropriate cell density for accurate MIC determination |
| Incubation Conditions | 35±2°C for 16-20 hours | Maintain optimal growth conditions for test organisms |
The experimental workflow for the broth microdilution method can be visualized as follows:
Time-kill kinetics studies provide dynamic, time-dependent information on the bactericidal activity of this compound, offering insights beyond the single endpoint provided by MIC determinations [3]. This method evaluates the rate and extent of microbial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects and identifying potential concentration-dependent killing patterns [3]. Time-kill kinetics is particularly valuable for understanding the pharmacodynamics of antimicrobial action and guiding optimal dosing regimens for future therapeutic development.
Table 3: Interpretation of Time-Kill Kinetics Results
| Kill Curve Pattern | Characteristics | Interpretation |
|---|---|---|
| Concentration-dependent killing | Increasing kill rate with higher concentrations | Optimal with high peak concentration dosing |
| Time-dependent killing | Killing depends on duration above MIC | Optimal with prolonged exposure |
| Bactericidal | ≥3-log₁₀ reduction in CFU/mL within 24h | Kills bacterial cells |
| Bacteriostatic | Prevents growth without killing | Inhibits bacterial growth only |
The relationship between antimicrobial concentration and bacterial killing over time can be visualized as follows:
Robust antimicrobial susceptibility testing requires strict adherence to quality control measures to ensure reliable and reproducible results. Incorporate reference strains with well-defined susceptibility profiles in each experiment, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 [1]. Monitor assay performance by comparing obtained MIC values for quality control strains against established reference ranges. Maintain detailed documentation of all methodology, including batch numbers of media components, preparation dates of compound solutions, and incubation conditions, as these factors can significantly influence results [1].
For novel antimicrobial compounds like this compound where established clinical breakpoints do not yet exist, report MIC values in μg/mL alongside values for appropriate comparator agents. Analyze MIC distributions using MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple bacterial strains. Categorize microorganisms as wild-type or non-wild-type based on the presence or absence of acquired resistance mechanisms when possible. Present time-kill kinetics results as mean log₁₀ CFU/mL ± standard deviation from at least three independent experiments, with statistical analysis of differences between test conditions and controls.
This comprehensive protocol provides standardized methodologies for evaluating the antimicrobial activity of this compound, encompassing qualitative screening, quantitative MIC determination, and time-kill kinetics. The structured approach enables reliable characterization of its spectrum of activity, potency, and bactericidal dynamics against clinically relevant pathogens. As antimicrobial resistance continues to pose significant global health challenges, rigorous evaluation of promising compounds like this compound using internationally recognized methods remains essential for advancing new therapeutic options. These protocols support this goal by generating reproducible, clinically relevant data that can guide future development decisions and contribute to addressing the pressing need for novel antimicrobial agents.
Understanding how a compound triggers apoptosis is crucial. The following diagrams illustrate the two main pathways, showing where a pro-apoptotic compound like Pent-2-ynal would likely interact.
Diagram 1: Intrinsic Apoptosis Pathway This pathway is typically initiated by internal cellular stress, such as DNA damage or oxidative stress.
Diagram 2: Extrinsic Apoptosis Pathway This pathway is initiated by external death signals binding to cell surface receptors.
A typical study involves a sequence of experiments, from initial screening to mechanistic investigation. The workflow below outlines this logical progression.
Here are the detailed methodologies for the core experiments used to investigate apoptosis.
Table 1: Key Experimental Protocols for Studying Apoptosis
| Experiment | Core Protocol Summary | Key Reagents & Measurements |
|---|
| Cell Viability (MTT Assay) [1] [2] | Seed cells (1×10⁴/well); treat for 24-72h; add MTT (5 mg/mL) for 4h; dissolve formazan in DMSO; read absorbance at 570nm. | Reagents: MTT, DMSO. Measurement: IC50 value (concentration that inhibits 50% of cell growth). | | Apoptosis Detection (Flow Cytometry) [2] | Treat cells at IC50; trypsinize; stain with Annexin V-FITC and Propidium Iodide (PI); analyze by flow cytometry within 1h. | Reagents: Annexin V-FITC, PI, binding buffer. Measurement: % of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. | | Cell Cycle Analysis (Flow Cytometry) [1] [2] | Treat cells; fix in 70% ethanol; treat with RNase A; stain with PI; analyze DNA content via flow cytometry. | Reagents: Ethanol, RNase A, PI. Measurement: % of cells in G0/G1, S, and G2/M phases. | | Gene Expression (qPCR) [2] | Extract total RNA (e.g., with TRIzol); synthesize cDNA; perform qPCR with gene-specific primers; analyze using comparative CT method (2–ΔΔCT). | Reagents: Primers (e.g., for BAX, BCL-2, p53), SYBR Green mix. Measurement: Fold-change in mRNA expression. | | Protein Expression (Western Blot) [2] | Prepare whole cell lysates; separate proteins by SDS-PAGE; transfer to membrane; block; incubate with primary then HRP-conjugated secondary antibodies; detect via chemiluminescence. | Reagents: Primary antibodies (e.g., vs BAX, Bcl-2, cleaved Caspase-3), HRP-secondary. Measurement: Protein band intensity relative to control (e.g., Actin). |
Since specific data on this compound is not available in the current search results, you can use the framework above as a guide for your own experimental work.
The following Application Note outlines the safe handling and storage procedures for 2-Pentyne, based on its Safety Data Sheet (SDS) [1]. This serves as a proxy for understanding the hazards of pent-2-ynal.
2-Pentyne is a highly hazardous substance requiring strict controls. The key risks are [1]:
The table below summarizes key physicochemical properties of 2-Pentyne [1]:
| Property | Value | Condition |
|---|---|---|
| Appearance | Light yellow clear liquid | - |
| Boiling Point | 56 - 57 °C | - |
| Flash Point | -31 °C | Closed cup |
| Vapour Pressure | 524 hPa | at 37.7 °C |
| Relative Density | 0.71 g/cm³ | at 25 °C |
| Flammable Limits | 1.2 - 8.8 % (V) | - |
The following workflow outlines the key steps for spill response [1]:
Please be aware that the chemical and physical properties, as well as the exact toxicity profile, may differ between 2-Pentyne and This compound. The protocols above are based on the best available analog and provide a robust framework for handling hazardous alkynes. However, they should be implemented with caution.
To obtain more precise information, I suggest you:
Pent-2-ynal is a valuable intermediate in organic synthesis. The quantitative data below is compiled from chemical databases and supplier information [1] [2].
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C7H10O | [2] | |
| Molecular Weight | 110.15 | g/mol | [2] |
| Melting Point | 66.5 | °C | [2] |
| Boiling Point | 132 | °C | [2] |
| Density | 0.882 ± 0.06 | g/cm³ | [2] |
| Gibbs Free Energy of Formation (ΔfG°) | 114.18 | kJ/mol | [1] |
| Enthalpy of Formation (ΔfH°gas) | -9.84 | kJ/mol | [1] |
Table 2: Solubility Profile in Organic Solvents this compound is sparingly to slightly soluble in several common organic solvents [2].
| Solvent | Solubility | Qualitative Description |
|---|---|---|
| Chloroform | Sparingly Soluble | Suitable for extraction and reaction medium |
| Ethyl Acetate | Slightly Soluble | Useful for chromatographic purification |
| Methanol | Slightly Soluble | Limited utility for reactions and purification |
This method helps rank solvents for optimal reaction or purification conditions.
Proper handling is required due to the compound's light sensitivity and aldehyde reactivity [2].
The following flowchart outlines a typical experimental workflow for using this compound in a research setting, incorporating its known properties and handling requirements.
Diagram 1: A logical workflow for experimental procedures involving this compound.
This compound is documented as a chemical intermediate in the synthesis of more complex molecules. Specifically, it is used in the synthesis of Terbinafine derivatives and is listed as Terbutaline Impurity 42 [2]. This highlights its relevance in pharmaceutical development, particularly in the context of impurity identification and characterization, which is a critical aspect of drug safety and regulatory compliance.
This compound (CAS Registry Number: 55136-52-2) is an alkynealdehyde with the molecular formula C₅H₆O and a molecular weight of 82.1005 g/mol [1]. This compound features both a terminal aldehyde group and an unsaturated triple bond between the second and third carbon atoms, creating a highly reactive molecule that requires specialized handling and purification approaches. The IUPAC name for this compound is this compound, and it is also referred to as 2-pentynal in some literature [2] [1].
The presence of both electrophilic (aldehyde) and nucleophilic (alkyne) functionalities in this compound makes it a valuable synthetic intermediate in organic synthesis, particularly in the production of pharmaceuticals, fine chemicals, and natural product analogs. However, these same reactive characteristics present significant challenges during purification, as the compound may undergo decomposition, polymerization, or isomerization if inappropriate conditions are applied. The compound's structure dictates specific considerations for its purification, particularly regarding temperature stability, sensitivity to oxygen and moisture, and compatibility with various stationary phases in chromatographic separations.
This compound serves as a key building block in synthetic organic chemistry, particularly in pharmaceutical research and development. Its reactive aldehyde group allows for nucleophilic additions and condensations, while the triple bond can participate in cycloadditions, metal-catalyzed couplings, and other transformations relevant to drug discovery. The compound's versatility enables the construction of more complex molecular architectures found in biologically active compounds, including retinol derivatives and carotenoid synthesis [3].
In photochemical applications, this compound derivatives have been investigated for their isomerization behavior, as demonstrated in patent literature covering the photochemical isomerization of pent-2-en-4-yn-1-ol compounds [3]. These transformations are significant for the synthesis of vitamin A and related compounds, highlighting the importance of this compound in synthetic pathways toward biologically relevant molecules. The purification protocols outlined in this document are therefore essential for ensuring the availability of high-quality starting materials for these sophisticated synthetic applications.
The purification of reactive compounds like this compound relies on understanding several fundamental chromatographic principles that govern separation efficiency. Gas chromatography (GC) operates on the principle of separating compounds based on their differential partitioning between a mobile gas phase and a stationary phase coated on a column [4]. Compounds that can be vaporized without decomposition, such as this compound, are carried by an inert gas (helium, hydrogen, or nitrogen) through a temperature-controlled column, where separation occurs based on volatility and interaction with the stationary phase.
High-performance liquid chromatography (HPLC) separates compounds based on their affinity for a stationary phase and a liquid mobile phase under high pressure [5] [6]. For this compound, reversed-phase HPLC (RP-HPLC) is particularly relevant, where the stationary phase is nonpolar (typically C18-modified silica) and the mobile phase is a polar solvent mixture. The separation mechanism involves hydrophobic interactions between the analyte and the stationary phase, with more hydrophobic compounds exhibiting longer retention times. The presence of both polar (aldehyde) and nonpolar (hydrocarbon chain) regions in this compound makes it amenable to this separation mode.
Solid-phase extraction (SPE) utilizes similar principles to HPLC but is designed for extractive purification rather than analytical separation [7]. SPE can be performed in normal-phase, reversed-phase, or ion-exchange modes, depending on the stationary phase chemistry. For this compound, reversed-phase SPE with hydrocarbon-functionalized silica provides an effective method for removing impurities based on polarity differences.
The purification of this compound presents specific challenges that must be addressed in method development. The aldehyde functionality is susceptible to oxidation, forming the corresponding carboxylic acid, while the alkyne moiety may participate in unwanted reactions under acidic or basic conditions. These reactive characteristics necessitate careful control of pH, temperature, and exposure to oxygen during purification processes.
The relatively low molecular weight and moderate polarity of this compound make it volatile enough for GC analysis yet retainable in reversed-phase HPLC, providing multiple options for analytical characterization and purification. However, the compound's reactivity may lead to decomposition at elevated temperatures in GC systems or unwanted interactions with active sites in chromatographic systems. These factors must be considered when selecting and optimizing purification methods to ensure high recovery of pure compound without degradation.
Gas chromatography represents one of the most effective methods for purifying volatile compounds like this compound. GC separation occurs when a vaporized sample is carried by an inert carrier gas through a column containing a stationary phase, where components separate based on their differing affinities for the stationary phase [4]. The fundamental components of a GC system include:
For this compound purification, preparative GC can be employed, using larger diameter columns and specialized collection devices to isolate purified compound fractions. The high efficiency of capillary GC columns provides exceptional resolution of this compound from potential impurities, including isomers, decomposition products, and synthetic byproducts.
Materials and Equipment:
Procedure:
Sample Preparation: Dissolve crude this compound in anhydrous ethyl acetate or hexane to a concentration of approximately 10-50 mg/mL. Filter through a 0.45 μm PTFE filter to remove particulate matter.
GC Conditions Optimization:
Method Development:
Preparative Collection:
Recovery:
Troubleshooting:
High-performance liquid chromatography provides an excellent alternative for this compound purification, particularly when thermal instability concerns preclude the use of GC. The most common HPLC mode for compounds like this compound is reversed-phase (RP-HPLC), which utilizes a nonpolar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (water/acetonitrile or water/methanol mixtures) [5] [6]. The separation mechanism involves hydrophobic interactions between the analyte and the stationary phase, with retention proportional to the compound's hydrophobicity.
For this compound, which contains both hydrophobic (alkyne chain) and hydrophilic (aldehyde) regions, RP-HPLC provides a balanced separation that can resolve the compound from both nonpolar and polar impurities. The aldehyde group may also participate in hydrogen bonding with residual silanol groups on the silica surface, potentially causing peak tailing if not properly mitigated through mobile phase modification.
Other HPLC modes that may be applicable to this compound purification include:
Materials and Equipment:
Procedure:
Sample Preparation:
Method Development and Scouting:
Optimized HPLC Conditions:
Preparative Scale-up:
Post-run Processing:
Troubleshooting:
Solid-phase extraction provides a rapid, efficient method for both purification and concentration of this compound from complex mixtures. SPE operates on the same chromatographic principles as HPLC but is typically configured for batch processing rather than continuous chromatography [7]. The process involves four basic steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the compound of interest.
For this compound purification, several SPE sorbent chemistries may be employed:
The selection of SPE sorbent depends on the specific impurities present in the crude this compound and the desired purification outcome. Reversed-phase SPE is generally preferred for initial purification steps, as it effectively removes both highly polar and highly nonpolar contaminants while providing good recovery of this compound.
Materials and Equipment:
Procedure:
Sorbent Conditioning:
Sample Preparation and Loading:
Wash Step:
Elution of this compound:
Final Processing:
Method Optimization Considerations:
Table 1: SPE Sorbent Selection Guide for this compound Purification
| Sorbent Type | Mechanism | Best For | Elution Solvents | Recovery Expectation |
|---|---|---|---|---|
| C18 | Hydrophobic interactions | General purification; removal of polar and nonpolar impurities | Acetonitrile, methanol, tetrahydrofuran | High (>85%) |
| C8 | Moderate hydrophobic interactions | Similar to C18 but slightly less retention | Acetonitrile, methanol | High (>85%) |
| Silica | Polar interactions (H-bonding, dipole) | Removal of nonpolar impurities | Ethyl acetate, dichloromethane with methanol | Moderate to high (70-90%) |
| Amino | Weak anion exchange + polar | Removal of acidic impurities | Acidic methanol, ammonium acetate | Variable (50-80%) |
This compound requires careful handling due to its reactive functional groups and potential health hazards. The compound should be treated as both an aldehyde (potential irritant and sensitizer) and an alkyne (reactive functionality). Standard safety precautions include:
The shelf life of purified this compound depends significantly on storage conditions. Under optimal conditions (anhydrous, oxygen-free, -20°C, dark), the compound should remain stable for several months. Regular monitoring by GC or HPLC is recommended to detect decomposition.
This compound is compatible with most common organic solvents, including hexane, ethyl acetate, dichloromethane, and acetonitrile. However, it may react with primary amines, strong acids or bases, and oxidizing agents. The compound is particularly sensitive to acid-catalyzed hydration of the alkyne and aldol condensation reactions, which can be minimized by maintaining neutral pH and avoiding protic solvents when possible.
Table 2: Stability of this compound Under Various Conditions
| Condition | Stability | Recommended Maximum Exposure | Major Decomposition Pathways |
|---|---|---|---|
| Aqueous acidic (pH <4) | Low (hours) | Minimal | Hydration, polymerization |
| Aqueous basic (pH >8) | Low (hours) | Minimal | Aldol condensation, isomerization |
| Neutral organic solvent | High (months) | N/A | Oxidation (slow) |
| Elevated temperature (>50°C) | Moderate (days) | Brief periods during purification | Polymerization, decomposition |
| Light exposure | Moderate (weeks) | Avoid prolonged exposure | Photooxidation, radical reactions |
| Oxygen atmosphere | Low (hours-days) | Exclude oxygen during storage | Oxidation to acid |
Verification of this compound purity after purification is essential for quality control. Multiple complementary techniques should be employed to ensure comprehensive characterization:
Gas Chromatography with Flame Ionization Detection (GC-FID):
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Fourier Transform Infrared (FTIR) Spectroscopy:
The purification of this compound follows a logical progression from initial crude material to purified compound, with multiple checkpoints for quality assessment. The following workflow diagram illustrates the recommended approach:
Figure 1: this compound Purification Workflow - This diagram illustrates the logical progression for purifying this compound, from initial crude material to final purified product, including key decision points for method selection and quality assessment.
Purification of this compound may encounter specific challenges that require method adjustments:
Decomposition During Purification:
Poor Resolution in Chromatography:
Low Recovery:
Systematic optimization of purification methods enhances both efficiency and yield:
GC Optimization:
HPLC Optimization:
SPE Optimization:
Table 3: Quantitative Parameters for this compound Purification Methods
| Parameter | GC | HPLC | SPE |
|---|---|---|---|
| Typical Recovery | 80-95% | 85-98% | 75-90% |
| Purity Achievement | >99% | >98% | 90-98% |
| Sample Capacity | 0.1-1 mg/injection | 1-100 mg/injection | 10-1000 mg/cartridge |
| Time Requirement | 30-60 min/run | 20-40 min/run | 10-30 min/process |
| Solvent Consumption | Low (mL) | Moderate (10-100 mL) | Low to moderate (10-100 mL) |
| Equipment Cost | High | Moderate to high | Low |
The optimization of chemical reactions has shifted from traditional, one-variable-at-a-time approaches to integrated, automated systems. The standard workflow, as detailed in a recent review, is broken down into the following key steps [1]. You can visualize this core process in the diagram below:
HTE platforms accelerate optimization by performing and analyzing numerous experiments in parallel. The choice of platform depends on your specific reaction requirements [1].
| Platform Type | Key Features | Best Suited For | Example Systems |
|---|---|---|---|
| Commercial Batch | Uses microtiter well plates (e.g., 96-well); high precision in liquid handling and stoichiometry control. | Optimizing categorical variables (e.g., catalyst, solvent) and continuous variables (e.g., concentration). | Chemspeed SWING, Zinsser Analytic, Mettler Toledo [1]. |
| Custom-Built | Flexible, can be tailored to specific needs; may have a smaller footprint and lower cost. | Specialized reactions requiring unique conditions (e.g., inert atmosphere, pressure sensing) not available in commercial systems. | Portable platforms with 3D-printed reactors [1]. |
| Advanced Nanoreactors | "Self-stirring" at the molecular level under a magnetic field; enhances mass transfer and efficiency. | Reactions where mixing is a critical limiting factor. | Paddle-like mesoporous silica nanoreactors with isolated catalytic sites (e.g., Au and Pd) [2]. |
Machine Learning (ML) models can dramatically reduce the time and resources needed to find optimal conditions by predicting reaction outcomes. The following table compares two advanced approaches:
| Model / Strategy | Core Principle | Reported Performance & Application |
|---|---|---|
| log-RRIM Framework | Uses a graph transformer to analyze molecules from local atoms to global interactions, focusing on how reagents interact with reaction centers. | Outperformed older models, especially for medium/high-yield reactions. A general-purpose tool for yield prediction [3]. |
| Intermediate Knowledge Embedding | Enhances model robustness by incorporating data or insights about the reaction mechanism ("intermediate knowledge") into the training process. | Achieved R² of 0.71 on an external test set; specifically applied to amide coupling yield prediction [4]. |
Begin by implementing a structured Design of Experiments (DOE) instead of changing one variable at a time. Use an HTE platform to rapidly test a wide but designed matrix of conditions, such as different solvents, catalysts, temperatures, and stoichiometries, to understand variable interactions and identify a promising reaction space [1] [5].
Yes, but the strategy matters. For full substrate novelty, models that incorporate deeper chemical knowledge, like the intermediate knowledge-embedded strategy, have shown significantly better performance (R² of 0.89) in predicting yields for unseen substrates compared to models that only learn from reaction conditions [4].
Based on the advanced methodologies outlined above, here is a procedural guide to diagnose and solve issues with your Pent-2-ynal oxidation.
Clearly state your objective. Is it:
The table below summarizes key physical property data for a closely related compound, 4,4-dimethyl-pent-2-ynal, which can offer insights into the behavior of the Pent-2-ynal family [1].
| Property | Value / Description |
|---|---|
| Appearance | Clear, pale yellow to yellow oil [1] |
| Boiling Point | 132 °C [1] |
| Density | 0.882 g/cm³ (predicted) [1] |
| Melting Point | 66.5 °C [1] |
| Stability | Light Sensitive [1] |
| Solubility | Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [1] |
A key finding is that this compound is light sensitive [1]. Furthermore, one patent indicates that this compound is typically prepared via hydrolysis of a more stable precursor, a 5,5-dialkoxy-1-penten-3-yne compound [2]. This suggests that the pure aldehyde form is reactive and challenging to store.
Although not for this compound specifically, research on zirconia nanoparticles provides a proven model for using acetylacetone to improve colloidal stability. Acetylacetone adsorbs onto particle surfaces, forming a protective monolayer that acts as a steric barrier. This prevents the particles from contacting each other, making the dispersion more stable and compression cycles completely reversible [3].
This concept of using a complexing molecule to create a steric barrier could be a valuable avenue for your team to research for stabilizing this compound. The following diagram illustrates this stabilization mechanism.
Based on the gathered information, here is a framework for your technical support content.
Frequently Asked Questions
Q1: What is the primary stability concern with this compound?
Q2: Are there more stable precursor forms?
Troubleshooting Guide: Addressing Storage Instability
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Rapid decomposition | Exposure to light | Store in amber glass bottles or vials, wrapped in aluminum foil. Keep in a dark cabinet [1]. |
| Low purity or yield after storage | Thermal degradation | Store cold; recommend refrigeration or freezing. Ensure container is tightly sealed to exclude moisture. |
| Unexpected reactions | High reactivity of aldehyde group | Consider synthesizing and storing a more stable precursor (e.g., acetal) and hydrolyzing just before use [2]. |
Given the lack of direct protocols, here are steps you can take:
The following table summarizes the core findings from a study on the nucleophilic sulfanylation of 1,5-disubstituted pent-2-en-4-yn-1-ones [1]. The regioselectivity of the addition is primarily determined by the nature of the nucleophile used.
| Nucleophile | Reaction Site | Addition Product | Yield Range |
|---|---|---|---|
| Phenylmethanethiol | Double Bond (C=C) | 1,5-diaryl-3-benzylsulfanylpent-4-yn-1-ones | 43–89% |
| Benzenethiols | Triple Bond (C≡C) | 1,5-diaryl-5-(4-arylsulfanyl)penta-2,4-dien-1-ones | 43–89% |
Experimental Protocol [1]:
Here are answers to common questions you might encounter if an experiment does not proceed as expected.
Q: My reaction resulted in a low yield of the desired product. What could be the cause? A: This can often be traced back to issues with reagents or conditions.
Q: I am getting an unexpected product regiochemistry. How can I troubleshoot this? A: The identity of the nucleophile is the primary factor controlling regioselectivity.
The diagram below illustrates the two distinct reaction pathways driven by the different nucleophiles.
To effectively control the regioselectivity in your experiments, keep these points in mind:
This table summarizes potential issues, their causes, and preventive strategies for working with Pent-2-ynal.
| Problem | Possible Causes | Prevention Strategies |
|---|---|---|
| Unexpected Cyclization Products | Steric effects of substituents influencing reaction pathway [1]. | Carefully plan substituents; use protective groups to control steric hindrance and steer reaction toward desired cyclization (e.g., 6-endo-trig vs. 5-exo-dig) [1]. |
| Low Product Yield | Uncontrolled polymerization or decomposition of the alkyne or aldehyde. | Use purified solvents; conduct reactions under inert atmosphere (e.g., nitrogen or argon); avoid excessive heat; employ low-temperature reactions if possible. |
| Lack of Reaction | Low purity of starting materials; deactivation of catalysts. | Purify this compound before use (e.g., distillation); ensure catalysts and reagents are fresh and anhydrous. |
A 2024 study provides a concrete example of how to control the reactivity of a compound structurally similar to this compound. Researchers conducted reactions between (E)-pent-2-en-4-yn-1-ones and substituted 1H-imidazole-2-thiols under base-catalyzed conditions [1].
The workflow below summarizes the experimental and analytical process for such investigations.
Based on the general principles illustrated by the research:
Controlling Reaction Pathway via Sterics:
General Handling of this compound:
This compound is an α,β-unsaturated aldehyde, a class of chemicals known for high reactivity and toxicity [1]. Its strong, pungent odor is a primary indicator of exposure.
| Property | Description |
|---|---|
| Primary Hazard | Pungent, lachrymatory (tear-inducing) vapor; high chemical reactivity [1]. |
| Chemical Reactivity | Reacts with biological nucleophiles (e.g., glutathione, amino acids in proteins, guanine in DNA) [1]. |
| Toxicological Concerns | Can disrupt cellular functions, cause oxidative stress, and damage proteins/DNA [1]. |
Q1: The pungent smell of this compound is overwhelming in our lab. What immediate actions should we take?
Q2: What is the minimum PPE required for handling this compound?
Q3: What should I do if I accidentally spill this compound?
Principle: Always use Passive Containment (e.g., sealed vials inside a secondary tray) within Active Engineering Controls (a certified fume hood).
Procedure:
| Scenario | Immediate Response | Follow-up Action |
|---|---|---|
| Inhalation | Move to fresh air immediately. Seek medical attention. | Provide the Safety Data Sheet (SDS) to medical personnel. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. | Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
The following diagram visualizes the core workflow for safely conducting an experiment with this compound, emphasizing the critical control points.
Workflow for handling this compound safely in the lab
Adhere to your institution's specific protocols, which should align with the following general principles:
This table summarizes the fundamental identifying information and calculated physical properties for this compound.
| Property Type | Information |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | 2-Pentynal [1] |
| CAS Registry Number | 55136-52-2 [1] |
| Molecular Formula | C5H6O [2] [1] |
| IUPAC Standard InChIKey | VLTOSDJJTWPWLS-UHFFFAOYSA-N [1] |
| Molecular Weight | 82.1005 g/mol [1] |
| Standard Enthalpy of Formation (ΔfH°gas) | 40.19 kJ/mol (Joback Calculated) [3] |
| Boiling Point (Tboil) | 371.46 K (98.31 °C / 208.96 °F) (Joback Calculated) [3] |
This table provides calculated thermodynamic data that can be critical for process design, including purification operations like distillation.
| Property | Value | Unit | Temperature (K) | Source |
|---|---|---|---|---|
| Ideal Gas Heat Capacity (Cp,gas) | 120.77 | J/mol×K | 371.46 | Joback Calculated [3] |
| Ideal Gas Heat Capacity (Cp,gas) | 139.85 | J/mol×K | 471.17 | Joback Calculated [3] |
| Ideal Gas Heat Capacity (Cp,gas) | 156.68 | J/mol×K | 570.89 | Joback Calculated [3] |
| Enthalpy of Vaporization (ΔvapH°) | 35.60 | kJ/mol | - | Joback Calculated [3] |
| Critical Temperature (Tc) | 570.89 | K | - | Joback Calculated [3] |
| Critical Pressure (Pc) | 4665.71 | kPa | - | Joback Calculated [3] |
| Critical Volume (Vc) | 0.294 | m³/kmol | - | Joback Calculated [3] |
The search results do not contain specific experimental protocols for purifying this compound or resolving its isomers. However, some general principles and related methodologies can be inferred:
Given the lack of specific data, here is a logical approach to troubleshoot purification challenges:
Here are common issues and solutions related to temperature control when working with reactive intermediates like Pent-2-ynal.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Product Yield | Reaction under kinetic control; more stable product not formed. | Increase reaction temperature and time to reach equilibrium. [1] |
| Unwanted Side Products | Reaction temperature is too high, leading to decomposition. | Optimize temperature; consider using a high-boiling solvent for a wider temperature range. [2] |
| Inconsistent Results Between Runs | Poor temperature control in the reaction vessel. | Use a calibrated temperature control system with a circulation and heat exchange unit to ensure uniformity. [3] |
| Difficulty Controlling Exothermic Reactions | Inefficient heat transfer due to inadequate stirring or cooling. | For large-scale or viscous mixtures, use mechanical stirring (not magnetic) for better heat distribution. [2] |
| Volatile Reactant Loss | Reaction temperature approaches or exceeds the boiling point of this compound. | Consult the vapor pressure data for this compound (see table below) to set a safe upper temperature limit, especially at reduced pressure. [4] |
Q1: What is the fundamental principle behind controlling a reaction with temperature? The outcome of a reaction can be directed by either kinetic control or thermodynamic control. Kinetic control, achieved at lower temperatures and shorter reaction times, favors the product that forms fastest. Thermodynamic control, achieved at higher temperatures and longer reaction times, allows the reaction to reach equilibrium and favors the most thermodynamically stable product. For this compound, which is likely a reactive intermediate, guiding the reaction towards the thermodynamic product is often key to high yields of a single product [1].
Q2: I need to plan a reaction with this compound. What are its key temperature-related physical properties? While specific reaction data is lacking, the calculated physical properties of this compound can inform your experimental setup, particularly in determining a safe operating temperature range [4].
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |
|---|---|---|
| 28.97 | 302.12 | 1.33 |
| 42.79 | 315.94 | 2.94 |
| 56.61 | 329.76 | 6.01 |
| 70.43 | 343.58 | 11.46 |
| 84.25 | 357.40 | 20.62 |
| 98.07 | 371.23 | 35.26 |
| 111.89 | 385.05 | 57.65 |
| 125.71 | 398.87 | 90.64 |
| 139.53 | 412.69 | 137.64 |
| 153.35 | 426.51 | 202.67 |
Q3: My synthesis involves a highly exothermic step. What equipment can help with precise temperature control? For reactions sensitive to temperature fluctuations, consider a specialized high and low temperature control system. These systems feature a precision control unit, heating/cooling components, and a circulation system to ensure uniform temperature throughout the reaction vessel, which is crucial for reproducibility and safety [3].
Q4: Are there modern techniques that simplify temperature control for complex reactions? Yes, novel methods like continuous flow systems (e.g., extruder-grinders or flow reactors) offer superior temperature control. These systems provide rapid and efficient heat transfer, allowing reactions to be completed in minutes under solvent-free conditions with excellent yields. This approach is a significant advancement over traditional batch processing [5].
The following diagram outlines a logical approach to determining the optimal temperature for a reaction involving this compound.
The table below summarizes the key physical and chemical properties of this compound, which are fundamental for developing an analytical method [1] [2].
| Property | Value |
|---|---|
| CAS Number | 55136-52-2 |
| Common Name | This compound |
| Molecular Formula | C5H6O |
| Molecular Weight | 82.10 g/mol |
| Density | 0.895 g/cm³ |
| Boiling Point | 129.3 °C at 760 mmHg |
| Flash Point | 38.9 °C |
The following diagram illustrates a standard GC-MS workflow suitable for analyzing volatile organic compounds like this compound. You can use this as a template for method development.
The general workflow for a GC-MS analysis involves several key stages [3] [4]:
Based on its properties and standard practices, here are key parameters to consider when developing a GC-MS method for this compound:
For a molecule like pent-2-ynal (structure: CH₃-C≡C-CH₂-CHO), you would typically use a combination of one-dimensional and two-dimensional NMR techniques to confirm its structure and assign all signals. The table below summarizes the key techniques and their specific applications for this task [1] [2].
| Technique | Nuclei | Key Application for this compound |
|---|---|---|
| ¹H NMR | ¹H | Identify all proton environments (CH₃, -CH₂-, -CHO); integration provides proton ratios [1]. |
| ¹³C NMR | ¹³C | Identify all carbon environments (alkyne carbons, carbonyl carbon, aliphatic carbons) [1]. |
| DEPT-135 | ¹³C | Distinguish CH₃/CH (positive signals) from CH₂ (negative signals); quaternary C's (C≡C, C=O) are absent [1]. |
| COSY | ¹H-¹H | Identify spin systems through scalar (J-) coupling; confirm connectivity, e.g., CH₃ coupled to alkyne H? (No, due to triple bond), -CH₂- coupled to -CHO [2]. |
| HSQC | ¹H-¹³C | Correlates each proton to its directly bonded carbon atom. Essential for assigning CH₃, -CH₂-, and -CHO groups [2]. |
| HMBC | ¹H-¹³C | Detects long-range couplings (2-3 bonds); confirm connectivity between fragments, e.g., CH₃ to C≡C, -CH₂- to C≡C and -CHO [2]. |
The following diagram outlines a standard workflow for the comprehensive NMR characterization of an organic compound. You can adapt this general protocol for this compound.
The corresponding experimental methodology is as follows [1]:
Sample Preparation:
Data Acquisition:
Data Processing and Analysis:
The search results I obtained are strong on general NMR principles but lack the specific compound data you need. Here is how you can build on this foundation:
For a compound like Pent-2-ynal, the following analytical methods are typically employed to determine purity. You would need to consult specialized scientific literature or chemical analysis handbooks for method-specific details.
| Method | Typical Application in Purity Assessment |
|---|---|
| Gas Chromatography (GC) | High-resolution separation and quantification of volatile compounds; ideal for detecting and quantifying impurities in this compound. |
| High-Performance Liquid Chromatography (HPLC) | Separates non-volatile or thermally unstable compounds; useful if this compound is derivatized for analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis to determine molar purity and identify structural impurities. |
| Mass Spectrometry (MS) | Often coupled with GC or LC (GC-MS, LC-MS) to identify impurities based on their molecular mass and fragmentation patterns. |
| Refractometry / Density Measurement | Can be used to assess purity by measuring physical properties, especially when the sample contains a single, known type of impurity. |
One of the search results indicates that gas chromatography (GC) was used in research concerning a related compound, suggesting it is a viable technique for this class of chemicals [1].
To systematically assess the purity of this compound, you can follow a multi-technique workflow. The diagram below outlines this logical process.
The analytical process for a chemical sample involves several key stages:
The table below summarizes the basic identification of Pent-2-ynal and a closely related kinetic study on a similar compound.
| Property | Details |
|---|---|
| This compound (Target Compound) | |
| Chemical Formula | C5H6O [1] |
| Molecular Weight | 82.1005 g/mol [1] |
| CAS Registry Number | 55136-52-2 [1] |
| Related Kinetic Model | |
| Compound Studied | Pent-3-en-2-yl radical [2] |
| Reaction Partner | Oxygen (O2) [2] |
| Key Kinetic Finding | Reaction pathway switches from stabilization to decomposition with increasing temperature [2] |
While direct kinetic data for this compound is limited, its structure suggests two primary reaction pathways relevant to research and drug development.
The diagram below illustrates the logical flow for studying this compound's reaction kinetics based on its functional groups.
Based on a study of a similar enynone system [5], the following protocol can be adapted to investigate the kinetics of this compound's reaction with nucleophiles like 1H-imidazole-2-thiols.
Objective: To determine the rate law and characterize the products of the reaction between this compound and a heterocyclic thiol.
| Component | Details |
|---|
| Reagents | - this compound (limiting reagent) [1]
For a system like Pent-2-ynal, a typical computational study to investigate its reactivity (such as in a cycloaddition or nucleophilic addition reaction) would involve the workflow below. This diagram outlines the key stages and logical relationships in a standard computational chemistry study.
The table below details the methodologies for each step shown in the workflow, based on modern best practices [1].
| Step | Recommended Method(s) | Key Purpose | Rationale & Considerations |
|---|---|---|---|
| Geometry Optimization | r2SCAN-3c, B97-3c, or B3LYP-D3/def2-SVP | Find stable equilibrium structures of reactants, products, and intermediates. | These composite methods offer a good cost/accuracy ratio, include dispersion corrections, and mitigate basis set superposition error [1]. |
| Frequency Analysis | Same level as geometry optimization | Confirm stationary points are minima; obtain zero-point energies and thermal corrections. | Essential for verifying the nature of the optimized structure and for calculating Gibbs free energies. |
| Transition State Search | Same method as optimization (e.g., r2SCAN-3c) | Locate first-order saddle points on the potential energy surface. | Using the same method ensures consistency. Intrinsic Reaction Coordinate (IRC) calculations must follow to confirm the TS connects to correct minima. |
| Final Single-Point Energy | DLPNO-CCSD(T)/def2-QZVP, or double-hybrid DFT (e.g., revDSD-PBEP86-D4) | Refine the final electronic energy for high accuracy. | A higher-level single-point calculation on the optimized geometries provides more accurate reaction and activation energies [1]. |
The table below lists key properties of this compound (CAS 55136-52-2) obtained from computational and experimental sources [1].
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Melting Point | 21.06 | °C | Joback Calculated Property (294.21 K) |
| Boiling Point | 98.31 | °C | Joback Calculated Property (371.46 K) |
| 28.97 | °C | Calculated from vapor pressure data (302.12 K) | |
| Critical Temperature | 297.74 | °C | Joback Calculated Property (570.89 K) |
| Critical Pressure | 4665.71 | kPa | Joback Calculated Property |
| Critical Volume | 0.294 | m³/kmol | Joback Calculated Property |
| Standard Enthalpy of Formation (ΔfH°gas) | 40.19 | kJ/mol | Joback Calculated Property |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 94.50 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization (ΔvapH°) | 35.60 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion (ΔfusH°) | 14.12 | kJ/mol | Joback Calculated Property |
| Ionization Energy (IE) | 10.12 | eV | NIST |
| Vapor Pressure | 1.33 | kPa | at 28.97°C (302.12 K) |
| 202.67 | kPa | at 153.36°C (426.51 K) |
While specific protocols for this compound are not detailed in the search results, general synthetic approaches for alkyne aldehydes can provide context.
This diagram visualizes the key steps in the photoinduced cycloaddition process, where an aldehyde and an alkyne react to form a cyclopentanone [3].
A true comparison guide requires experimental data on multiple compounds. The current information is insufficient for this purpose due to:
To build a comprehensive guide, I suggest you:
Since direct data on Pent-2-ynal is unavailable, you can establish a validation framework using standard methodologies from antimicrobial efficacy testing. The information below, drawn from general research on antimicrobial validation, can serve as a guide for the types of experiments and data you would need to collect for this compound.
Key Methods for Assessing Antimicrobial Activity A research paper comparing common methods to assess the antimicrobial activity of nanoparticle combinations provides an excellent overview of proven protocols [1]. The table below summarizes the core methods you could apply to test this compound.
| Method | Key Measurable Output | Principle / Protocol Summary | Key Advantages & Limitations |
|---|
| Plate Count (Viable Count) | Log reduction in Colony Forming Units (CFU/mL) [1] | Serially dilute bacterial culture exposed to the compound, spread on agar plates, incubate (e.g., 37°C, 24 hours), and count colonies [1]. | Advantages: Cheap, easy, requires minimal training [1]. Limitations: Time-consuming; cannot detect Viable But Non-Culturable (VBNC) cells [1]. | | Flow Cytometry (LIVE/DEAD Assay) | Percentage of live and dead cells in a population [1] | Stain bacteria with fluorescent dyes (e.g., SYTO9 & propidium iodide), incubate (15 min, dark), and analyze with a flow cytometer (e.g., 50,000 events). Fluorescence distinguishes live/dead populations [1]. | Advantages: High-throughput, rapid, quantifiable, can detect VBNC states [1]. Limitations: Requires expensive equipment and specialized training [1]. | | Viability qPCR (with PMA treatment) | DNA copies from only live (membrane-intact) cells [1] | Treat sample with propidium monoazide (PMA), which penetrates only dead cells and binds DNA, inhibiting its PCR amplification. Subsequent qPCR quantifies DNA from live cells only [1]. | Advantages: Does not require culturing cells, rapid [1]. Limitations: Susceptible to interference (e.g., from tested compounds) [1]. |
Based on the study, here is a detailed workflow for using flow cytometry, which was determined to be a superior method for measuring nanoparticle antimicrobial activity due to its high-throughput and quantifiable results [1]. You can adapt this protocol for this compound.
Key Steps Explained:
When you obtain experimental data for this compound, these factors will be critical for comparing its performance with other antimicrobials:
The table below summarizes the identified physical properties of 4,4-dimethyl this compound (CAS 2579-21-7), which may serve as a reference for identification [1].
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfH°gas (Standard Enthalpy of Formation, gas) | -9.84 | kJ/mol | Joback Calculated Property |
| Tboil (Boiling Point) | 413.99 | K | Joback Calculated Property |
| Tfus (Melting Point) | 319.17 | K | Joback Calculated Property |
| IE (Ionization Energy) | 10.03 | eV | NIST |
| Pc (Critical Pressure) | 3731.66 | kPa | Joback Calculated Property |
Although direct performance data for this compound is unavailable, the general criteria for evaluating spectral libraries are well-established. A key differentiator is the resolution of the library spectra [2].
The following workflow outlines the critical steps for a rigorous spectral matching process, which can be applied when comparing different databases and search algorithms.
Based on the search results, here are the typical points of comparison between standard and high-resolution libraries that you would investigate [2]:
| Comparison Aspect | Standard Library (16 cm⁻¹) | High-Resolution Library (4 cm⁻¹) |
|---|---|---|
| Data Points | Data points every 8 cm⁻¹ | Data points every 2 cm⁻¹ |
| Information Detail | Lower; subtle spectral features and narrow bands may be lost. | Four times more information; better captures fine details. |
| Spectral Subtraction | Can introduce artifacts and negatively absorbing peaks. | Produces cleaner results, more effective for impurity detection. |
| Search Result Clarity | Smaller difference between the match numbers of top candidates. | Larger, more definitive gap between the 1st and 2nd match. |
Flammable;Irritant